molecular formula C28H24O18 B12838110 Benzoic acid, 3,4,5-trihydroxy-, 4-carboxy-6-hydroxy-1,2,4-cyclohexanetriyl ester, (1R-(1alpha,2beta,4alpha,6alpha)-)- CAS No. 110082-89-8

Benzoic acid, 3,4,5-trihydroxy-, 4-carboxy-6-hydroxy-1,2,4-cyclohexanetriyl ester, (1R-(1alpha,2beta,4alpha,6alpha)-)-

Cat. No.: B12838110
CAS No.: 110082-89-8
M. Wt: 648.5 g/mol
InChI Key: MFFWGSMFANTCDY-LGFATHPOSA-N
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Description

Benzoic acid, 3,4,5-trihydroxy-, (1R,2R,4S,6R)-4-carboxy-6-hydroxy-1,2,4-cyclohexanetriylester is a complex organic compound with the molecular formula C24H24O13. It is known for its unique structure, which includes multiple hydroxyl groups and a cyclohexane ring. This compound is derived from natural sources and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzoic acid, 3,4,5-trihydroxy-,

Biological Activity

Benzoic acid derivatives have garnered significant attention due to their diverse biological activities. The compound Benzoic acid, 3,4,5-trihydroxy-, 4-carboxy-6-hydroxy-1,2,4-cyclohexanetriyl ester (CAS: 110082-89-8) is a complex polyphenolic compound that exhibits various pharmacological effects. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and antioxidant properties, supported by recent research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C28H24O18C_{28}H_{24}O_{18}, with a molar mass of approximately 648.48 g/mol. The structure includes multiple hydroxyl groups that contribute to its biological activity. The presence of these functional groups enhances its interaction with biological systems.

PropertyValue
Molecular FormulaC28H24O18
Molar Mass648.48 g/mol
CAS Number110082-89-8
SynonymsVarious derivatives

Antimicrobial Activity

Research indicates that benzoic acid derivatives exhibit notable antimicrobial properties. A study synthesized various hydroxybenzoic acid esters and assessed their fungicidal activities against phytopathogenic fungi such as Rhizoctonia solani and Fusarium oxysporum. The results showed that certain derivatives exhibited high levels of antifungal activity, with some compounds demonstrating up to 100% inhibition at specific concentrations .

Table 1: Antifungal Activity of Hydroxybenzoic Acid Esters

Compound IDTarget FungusInhibition (%)EC50 (μg/mL)
PCARhizoctonia solani86.218.6
5c Rhizoctonia solani1003.2
5e Fusarium oxysporumHighNot reported

Anti-inflammatory Effects

Benzoic acid derivatives have been studied for their anti-inflammatory properties. In vitro studies suggest that these compounds can inhibit the production of pro-inflammatory cytokines in various cell lines, potentially offering therapeutic benefits in inflammatory diseases . The mechanism often involves the modulation of NF-kB signaling pathways.

Antioxidant Properties

The antioxidant capacity of benzoic acid derivatives is attributed to their ability to scavenge free radicals and chelate metal ions. Research has shown that these compounds can enhance the antioxidant defense system in cells, reducing oxidative stress . This property is particularly relevant in the context of chronic diseases where oxidative damage plays a critical role.

Case Study 1: Antifungal Efficacy

In a study investigating the antifungal efficacy of synthesized hydroxybenzoic acid esters, it was found that conjugate 5c was significantly more effective than PCA against Rhizoctonia solani, demonstrating a promising alternative for agricultural applications .

Case Study 2: Anti-inflammatory Action

A clinical trial assessed the anti-inflammatory effects of benzoic acid derivatives in patients with rheumatoid arthritis. The results indicated a reduction in inflammatory markers and improved patient outcomes when treated with these compounds .

Properties

CAS No.

110082-89-8

Molecular Formula

C28H24O18

Molecular Weight

648.5 g/mol

IUPAC Name

(1S,3R,4R,5R)-3-hydroxy-1,4,5-tris[(3,4,5-trihydroxybenzoyl)oxy]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C28H24O18/c29-12-1-9(2-13(30)20(12)36)24(39)44-19-8-28(27(42)43,46-26(41)11-5-16(33)22(38)17(34)6-11)7-18(35)23(19)45-25(40)10-3-14(31)21(37)15(32)4-10/h1-6,18-19,23,29-38H,7-8H2,(H,42,43)/t18-,19-,23-,28+/m1/s1

InChI Key

MFFWGSMFANTCDY-LGFATHPOSA-N

Isomeric SMILES

C1[C@H]([C@H]([C@@H](C[C@@]1(C(=O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)O

Canonical SMILES

C1C(C(C(CC1(C(=O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)O

Origin of Product

United States

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